N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide
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Overview
Description
N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide is a compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their potential therapeutic applications, particularly in the field of oncology. The structure of this compound includes an imidazo[1,2-b]pyridazine core, which is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the imidazo[1,2-b]pyridazine core through a multicomponent reaction involving 2-aminopyridines, arylglyoxals, and Meldrum’s acid . The oxan-4-ylamino group is introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide moiety via an amide coupling reaction . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the development of new chemical entities with potential therapeutic applications.
Biology: The compound has shown activity against multiple biological targets, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide involves the inhibition of TAK1, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the hinge region of TAK1, preventing its activation and subsequent signaling pathways . This inhibition leads to the suppression of multiple myeloma cell growth and proliferation .
Comparison with Similar Compounds
N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
Morpholine and Piperazine Substituted Imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but with varying degrees of selectivity and potency.
The uniqueness of this compound lies in its specific substitution pattern, which confers high potency and selectivity towards TAK1 .
Properties
IUPAC Name |
N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-20-19(25)14-4-2-3-13(11-14)16-12-21-18-6-5-17(23-24(16)18)22-15-7-9-26-10-8-15/h2-6,11-12,15H,7-10H2,1H3,(H,20,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYYJXDHYWXCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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